1,3-Bis(4-azidophenyl)-2-propen-1-one 1,3-Bis(4-azidophenyl)-2-propen-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0757075
InChI: InChI=1S/C15H10N6O/c16-20-18-13-6-1-11(2-7-13)3-10-15(22)12-4-8-14(9-5-12)19-21-17/h1-10H/b10-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
Molecular Formula: C15H10N6O
Molecular Weight: 290.28 g/mol

1,3-Bis(4-azidophenyl)-2-propen-1-one

CAS No.:

Cat. No.: VC0757075

Molecular Formula: C15H10N6O

Molecular Weight: 290.28 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-azidophenyl)-2-propen-1-one -

Specification

Molecular Formula C15H10N6O
Molecular Weight 290.28 g/mol
IUPAC Name (E)-1,3-bis(4-azidophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H10N6O/c16-20-18-13-6-1-11(2-7-13)3-10-15(22)12-4-8-14(9-5-12)19-21-17/h1-10H/b10-3+
Standard InChI Key FSAONUPVUVBQHL-XCVCLJGOSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
SMILES C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

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